![molecular formula C21H15Cl2N3O4 B2842855 4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide CAS No. 866049-52-7](/img/structure/B2842855.png)

4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

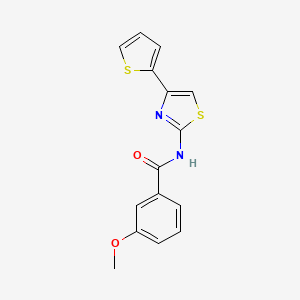

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings and functional groups. The oxazole and pyrrole rings contribute to the compound’s aromaticity, while the carboxamide group could participate in hydrogen bonding .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. The oxazole ring might undergo electrophilic substitution or nucleophilic addition, while the carboxamide group could be involved in condensation or hydrolysis reactions .Scientific Research Applications

Applications in Synthetic Chemistry

- Synthesis of Pyrrolo[1,2-a]pyrimidinediones and Pyrimido[1,2-a]isoindoledione : Through reactions of diexo-3-amino-7-oxanorbornene-2-carboxamide with oxocarboxylic acids and subsequent cyclization and thermolysis, pyrrolo[1,2-a]pyrimidinediones and pyrimido[1,2-a]isoindoledione were synthesized. This demonstrates the compound's potential in constructing complex heterocyclic systems, which could be relevant for drug design and discovery (Stájer et al., 2006).

Anticonvulsant Properties

- Hydrogen Bonding in Anticonvulsant Enaminones : The crystal structures of three anticonvulsant enaminones were determined, showcasing the importance of hydrogen bonding and molecular conformation in their biological activity. This highlights the potential research application of related compounds in developing new anticonvulsant drugs (Kubicki et al., 2000).

Radioactive Labeling for Drug Development

- Synthesis of Carbon-14 Labeled Compounds : A method for introducing carbon-14 into the molecule of a new drug demonstrates the utility of these compounds in pharmacokinetic studies, which are crucial for drug development and understanding drug metabolism (Ozdowska, 1978).

Antimicrobial Activity

- Clubbed Quinazolinone and 4-Thiazolidinone Derivatives : A series of synthesized compounds were screened for in vitro antibacterial and antifungal activities, indicating the potential of such molecular frameworks in the development of new antimicrobial agents (Desai et al., 2011).

DNA-Binding Affinity for Drug Development

- Study of Complexes with DNA Sequences : A study on the complex between a minor groove binding drug and a DNA dodecamer reveals insights into drug-DNA interactions, which are pivotal for designing drugs that target specific DNA sequences for therapeutic purposes (Laughton et al., 1995).

Safety and Hazards

properties

IUPAC Name |

4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Cl2N3O4/c1-11-17(19(26-30-11)18-14(22)5-2-6-15(18)23)20(27)12-8-16(24-9-12)21(28)25-10-13-4-3-7-29-13/h2-9,24H,10H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQECGCAEAMGGDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)C3=CNC(=C3)C(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Cl2N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-methyl-2,4-dioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid](/img/structure/B2842778.png)

![2-(4-bromophenyl)-5-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2842781.png)

![(3,4-Dichlorophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B2842782.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2842783.png)

![2-{(E)-[(4-ethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2842785.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2842786.png)

![5-Benzyl-2-(5-fluoropyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2842789.png)

![N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2842790.png)

![(2E)-3-(3-methylthiophen-2-yl)-2-[(4-phenylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B2842792.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2842794.png)